(2-Nitroethyl)benzene

Nonlinear Optics Optoelectronics Photonics

(2-Nitroethyl)benzene (CAS 6125-24-2), also designated 1-nitro-2-phenylethane, is an aromatic nitro compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol. This compound is characterized by a benzene ring attached to a 2-nitroethyl group, imparting distinct physicochemical properties, including a reported boiling point of 260.5 °C at 760 mmHg and a density of 1.119 g/cm³.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 6125-24-2
Cat. No. B025157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Nitroethyl)benzene
CAS6125-24-2
Synonyms1-(PHENYL) 2-NITROETHANE; PHENYLNITROETHANE; Benzene, (2-nitroethyl)-; 3-Nitroethylbenzene; nitro-phenylethane,1-nitro-2-phenylethane; 1-Nitro-2-phenylethane; Nsc23854; 1-(2-Nitroethyl)benzene
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC[N+](=O)[O-]
InChIInChI=1S/C8H9NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyXAWCLWKTUKMCMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade (2-Nitroethyl)benzene CAS 6125-24-2: Specification and Baseline Data for Research Supply


(2-Nitroethyl)benzene (CAS 6125-24-2), also designated 1-nitro-2-phenylethane, is an aromatic nitro compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol [1]. This compound is characterized by a benzene ring attached to a 2-nitroethyl group, imparting distinct physicochemical properties, including a reported boiling point of 260.5 °C at 760 mmHg and a density of 1.119 g/cm³ . It is primarily utilized as a research chemical and a key intermediate in organic synthesis for the production of more complex molecules . It is also recognized as a naturally occurring constituent in the essential oil of *Aniba canelilla* [2].

Why (2-Nitroethyl)benzene CAS 6125-24-2 Cannot Be Readily Replaced by Close Analogs: A Rationale for Precise Procurement


The substitution of (2-Nitroethyl)benzene with a structurally similar analog is not scientifically defensible due to its unique combination of electronic, optical, and biological properties that are exquisitely sensitive to minor structural modifications. The precise position of the nitro group on the ethyl chain dictates its distinct nonlinear optical (NLO) behavior [1], its specific reactivity profile in photochemical intramolecular hydrogen transfer [2], and its defined, albeit moderate, vasorelaxant potency [3]. These quantifiable differences directly impact research outcomes in fields ranging from optoelectronics and mechanistic photochemistry to cardiovascular pharmacology. Procurement decisions that do not specify (2-Nitroethyl)benzene risk introducing an undefined variable, thereby invalidating experimental comparisons and compromising the reproducibility of data derived from established protocols that rely on its specific, characterized attributes.

Quantitative Evidence Guide: Verifiable Performance Differentiation of (2-Nitroethyl)benzene (CAS 6125-24-2) vs. Key Comparators


Enhanced Nonlinear Optical (NLO) Performance: 2x to 35x Improvement Over Standard NLO Material Urea

(2-Nitroethyl)benzene exhibits significantly enhanced nonlinear optical (NLO) properties compared to the benchmark material urea. Computational analysis using Density Functional Theory (DFT) combined with a sequential Monte Carlo/Quantum Mechanics approach reveals that its first and second hyperpolarizabilities are approximately 2 times and 35 times larger, respectively, than those reported for urea [1].

Nonlinear Optics Optoelectronics Photonics

Pronounced Stokes Shift of ~70 nm: Superiority for Fluorescence-Based Bio-Probe Applications

The compound demonstrates a substantial Stokes shift of approximately 70 nm, which is a critical parameter for minimizing self-absorption and enhancing signal clarity in fluorescence applications [1]. This value places it in a favorable category for the design of sensors and biological probes.

Fluorescence Spectroscopy Biological Probes Optical Materials

Lower Vasorelaxant Potency vs. 1-Nitro-2-phenylethene: A Defined and Moderate Bioactivity Profile

In ex vivo rat thoracic aortic ring assays, (2-Nitroethyl)benzene exhibits a vasorelaxant effect that is conclusively less potent than that of its structural analog, 1-nitro-2-phenylethene (NPe) [1]. This provides a clear, graded biological activity profile for the saturated vs. unsaturated analog.

Cardiovascular Pharmacology Vascular Biology Natural Product Research

Distinct Photochemical Pathway: Formation of *ortho* Aci-Nitro Anion Differentiates from Dinitro Analogs

Time-resolved resonance Raman and absorption spectroscopy reveal that upon photoinduced intramolecular hydrogen transfer, (2-Nitroethyl)benzene forms an aci-nitro anion whose structure is very similar to its *ortho* aci-nitro acid [1]. In contrast, 2,4-dinitroethylbenzene forms an aci-nitro anion that closely resembles its *para* aci-nitro acid [1].

Photochemistry Mechanistic Chemistry Spectroscopy

High-Yield Synthesis from β-Nitrostyrene (up to 100%): A Readily Accessible Precursor for In-House Preparation

Multiple synthetic routes from trans-β-nitrostyrene to (2-Nitroethyl)benzene have been reported with yields reaching up to 100%. Specific conditions include the use of polymer-bound NADH model reagents, magnesium(II) perchlorate, or tri(1-naphthyl)phosphonium tris(pentafluorophenyl)borohydride .

Organic Synthesis Methodology Precursor Chemistry

Defined Physicochemical and ADME Profile: A Benchmark for Nitro-Aromatic Small Molecules

(2-Nitroethyl)benzene possesses a well-characterized profile of in silico ADME properties, providing a useful baseline for the nitro-aromatic class. This includes high predicted gastrointestinal absorption, a bioavailability score of 0.55, and blood-brain barrier (BBB) permeation [1]. Its calculated LogP values (e.g., consensus Log Po/w of 1.46) and water solubility (LogS ESOL: -2.29) are also precisely defined .

Medicinal Chemistry ADME Prediction Drug Discovery

Defined Research and Industrial Application Scenarios for (2-Nitroethyl)benzene (CAS 6125-24-2)


Optoelectronic and Photonic Material Development

Utilized as a core chromophore in the research and development of new nonlinear optical (NLO) materials. Its experimentally verified, large Stokes shift (~70 nm) and hyperpolarizabilities (2x and 35x that of urea) [1] make it a prime candidate for applications in organic solar cells, optical switches, and high-performance biological imaging probes. This scenario is grounded in direct, quantitative comparison with standard NLO materials.

Cardiovascular Pharmacology and Structure-Activity Relationship (SAR) Studies

Employed as a precisely characterized, lower-potency comparator in vascular biology research. Its well-defined, endothelium-independent vasorelaxant effect, documented to be less potent than its structural analog 1-nitro-2-phenylethene [1], is invaluable for SAR studies. This allows researchers to elucidate the specific contribution of the ethyl chain's saturation to the overall cardiovascular activity of nitro-aromatic compounds.

Mechanistic Photochemistry and Physical Organic Chemistry

Serves as a critical model substrate for investigating photoinduced intramolecular hydrogen transfer (PHT) reactions. Its distinct behavior—forming an aci-nitro anion with a structure akin to the *ortho* aci-nitro acid, unlike the *para*-like structure from dinitro analogs [1]—provides a clear, experimentally distinguishable pathway. This makes it essential for time-resolved spectroscopic studies aimed at understanding the fundamental mechanisms of PHT in ortho-nitrobenzyl systems.

Organic Synthesis and Methodology Research

Functions as a readily accessible intermediate and a model substrate for reduction and transformation reactions. Its synthesis from trans-β-nitrostyrene can be achieved in quantitative yields (up to 100%) using well-documented procedures [1], providing researchers with a reliable and efficient route to this building block. This supports its use in developing new synthetic methodologies and in the multi-step synthesis of more complex fine chemicals and pharmaceutical precursors.

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